Home > Products > Screening Compounds P76046 > 5-O-(2-cyanoethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
5-O-(2-cyanoethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate - 75130-24-4

5-O-(2-cyanoethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Catalog Number: EVT-341143
CAS Number: 75130-24-4
Molecular Formula: C19H19N3O6
Molecular Weight: 385.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-(2-cyanoethyl) 5-methyl ester is a derivative of the dihydropyridine class, which is known for its calcium channel antagonist properties. These compounds have been extensively studied due to their therapeutic potential in various medical conditions, such as hypertension and cardiac arrhythmias. The synthesis and biological activity of these compounds are of significant interest in the field of medicinal chemistry.

Applications in Various Fields

Cardiovascular Therapeutics

The primary application of dihydropyridine derivatives is in the treatment of cardiovascular diseases. The calcium channel blocking activity of these compounds makes them suitable for use as antihypertensive agents. They can also be used in the management of angina pectoris and certain types of cardiac arrhythmias. The metabolism of these drugs has been studied in various animal models, which helps in understanding their pharmacokinetics and optimizing their therapeutic efficacy3.

Metabolic Disorders

Some dihydropyridine derivatives have been found to possess hypoglycemic activity, making them potential candidates for the treatment of metabolic disorders such as diabetes. The structure-activity relationship studies have identified specific substituents that contribute to the hypoglycemic potency of these compounds2.

Drug Development and Synthesis

The synthesis of dihydropyridine derivatives is a key area of research, as it allows for the creation of new compounds with potentially improved pharmacological profiles. The modification of existing structures, such as cilnidipine, has led to the synthesis of new derivatives with characterized structures and confirmed by techniques like NMR and MS4. These synthetic efforts contribute to the expansion of the dihydropyridine class of drugs and the exploration of their diverse therapeutic applications.

Nifedipine (Dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate)

    Compound Description: Nifedipine is a widely used calcium channel blocker prescribed for hypertension and angina pectoris. [] It exhibits potent vasodilatory effects, particularly in coronary and peripheral arteries. []

Nitrendipine (3-Ethyl-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate)

    Compound Description: Nitrendipine is another prominent 1,4-dihydropyridine calcium channel antagonist known for its antihypertensive effects. [, ] It is structurally similar to nifedipine but differs in the alkyl substituents of the ester groups.

    Relevance: Nitrendipine shares the same core structure as the target compound, including the 3-nitrophenyl substituent at the C-4 position. The difference lies again in the ester side chains. The presence of ethyl and methyl esters in nitrendipine, compared to the methyl and 2-cyanoethyl esters in the target compound, will likely lead to variations in their pharmacological profiles, particularly regarding potency and duration of action. These subtle structural variations highlight the impact of ester side chains on the pharmacological activity of 1,4-dihydropyridine calcium channel blockers. []

Bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate

    Compound Description: This compound is a nifedipine analog investigated for its calcium channel blocking activity. []

    Compound Description: Nicardipine is a calcium channel blocker utilized for treating hypertension and angina. [, ] It demonstrates a greater vasodilatory effect in cerebral and coronary vessels compared to femoral vessels. []

    Relevance: Like the target compound, nicardipine possesses a chiral center and exhibits stereoselective activity. [] Comparing their pharmacological profiles, specifically the differences in potency and selectivity between enantiomers, can provide valuable information about the influence of the chiral center on the target compound's activity.

    Compound Description: Furnidipine is another 1,4-dihydropyridine calcium channel antagonist. Studies have focused on its photodecomposition under various light conditions. []

Source and Classification

This compound can be classified under the broader category of dihydropyridine derivatives, which are known for their role as calcium channel blockers. Specifically, it is related to compounds like Nicardipine and Nitrendipine, which are used clinically to manage hypertension and angina pectoris. The specific molecular formula of this compound is C19H22N2O6C_{19}H_{22}N_{2}O_{6} with a molecular weight of approximately 362.39 g/mol .

Synthesis Analysis

The synthesis of 5-O-(2-cyanoethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can be achieved through several methods involving multi-step organic reactions. One common approach includes:

  1. Formation of the Dihydropyridine Core: The initial step typically involves the condensation of appropriate aldehydes with diethyl malonate or similar compounds under acidic or basic conditions to form the dihydropyridine framework.
  2. Substitution Reactions: Subsequent steps involve introducing the cyanoethyl and methyl groups through nucleophilic substitution reactions. The use of reagents such as sodium cyanide can facilitate the introduction of the cyano group.
  3. Carboxylation: The final steps often involve esterification or carboxylation reactions to achieve the dicarboxylate functionality.

The synthesis parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity .

Molecular Structure Analysis

The molecular structure of 5-O-(2-cyanoethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate features a dihydropyridine ring with various substituents that contribute to its biological activity. Key structural characteristics include:

  • Dihydropyridine Core: The central ring system is pivotal for calcium channel blocking activity.
  • Functional Groups: The presence of nitro and cyano groups enhances lipophilicity and bioactivity.
  • Stereochemistry: The specific configuration at various chiral centers influences pharmacodynamics.

The structural representation can be summarized using SMILES notation: COC(=O)C1=C(C)NC(=C(C1c2cccc(c2)[N+](=O)[O-])C(=O)OC) .

Chemical Reactions Analysis

5-O-(2-cyanoethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes several chemical reactions typical for dihydropyridines:

  1. Hydrolysis: Under acidic or basic conditions, the ester groups can hydrolyze to form corresponding acids.
  2. Reduction: The nitro group can be reduced to an amine under reducing conditions (e.g., using palladium on carbon).
  3. Alkylation: The cyano group may undergo nucleophilic substitution reactions to introduce additional alkyl chains.

These reactions are essential for modifying the compound's structure for enhanced biological activity or for synthesizing related compounds .

Mechanism of Action

The mechanism of action for compounds like 5-O-(2-cyanoethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate primarily involves:

  • Calcium Channel Blockade: By binding to L-type calcium channels in vascular smooth muscle and cardiac tissue, this compound inhibits calcium influx during depolarization.
  • Vasodilation: This blockade leads to relaxation of vascular smooth muscle, resulting in vasodilation and decreased blood pressure.
  • Cardiac Effects: It may also reduce myocardial oxygen demand by decreasing heart rate and contractility.

These mechanisms are crucial for its application in treating cardiovascular diseases .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-O-(2-cyanoethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate include:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide; limited solubility in water.
  • Melting Point: Specific melting point data may vary but is generally in the range typical for similar compounds.

These properties affect its formulation and delivery in pharmaceutical applications .

Applications

The primary applications of 5-O-(2-cyanoethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate include:

  • Pharmaceutical Development: As a lead compound for developing new antihypertensive agents.
  • Research Tool: Utilized in studies exploring calcium channel modulation and cardiovascular pharmacology.
  • Reference Standard: Serves as a reference material in quality control laboratories for related drug formulations.

Its potential therapeutic benefits make it a significant compound within medicinal chemistry research focused on cardiovascular health .

Introduction to Dihydropyridine Derivatives in Medicinal Chemistry

Structural and Functional Significance of 1,4-Dihydropyridine Scaffolds

The 1,4-dihydropyridine (1,4-DHP) nucleus represents a privileged scaffold in medicinal chemistry, serving as the fundamental pharmacophore for numerous therapeutic agents. This heterocyclic system features a six-membered ring with nitrogen at position 1 and two conjugated double bonds between positions 2-3 and 5-6, creating a reduced pyridine structure. The distinctive boat conformation of this scaffold positions the substituents at C-3, C-4, and C-5 in pseudoequatorial orientations that optimize interactions with biological targets [2]. The 1,4-DHP core functions as a bioisostere of nicotinamide adenine dinucleotide (NADH), enabling participation in cellular redox processes through its ability to undergo two-electron oxidation to the aromatic pyridine form [1]. This redox versatility underpins both the therapeutic potential and inherent chemical instability of these compounds when exposed to light.

1,4-DHPs exhibit remarkable target promiscuity, with documented activities spanning calcium channel modulation, DNA interaction, antioxidant effects, and enzyme inhibition. Their most clinically significant application remains as L-type calcium channel blockers, where they interact with the α1-subunit to inhibit calcium influx in vascular smooth muscle, producing potent vasodilatory effects [3] [7]. Beyond cardiovascular applications, structurally modified 1,4-DHPs have demonstrated anticancer potential through DNA photocleavage activity [1], antimicrobial effects [5], and anti-inflammatory properties via cyclooxygenase-2 (COX-2) inhibition [4]. The scaffold's versatility is further evidenced by its presence in neuroprotective agents targeting T-type calcium channels [3] [6] and multidrug resistance (MDR) reversal compounds [5].

Table 1: Key Positions for Structural Modification in 1,4-Dihydropyridine Scaffolds

PositionFunctional RoleCommon SubstituentsBiological Impact
C-2/C-6Steric modulationMethyl, alkyl groupsInfluences planarity and calcium channel binding affinity; methyl groups enhance metabolic stability
C-3/C-5Electronic/steric effectsEsters, amides, ketonesCritical for receptor binding; ester groups enable hydrogen bonding interactions
C-4Pharmacophore determinantAryl, heteroaryl, alkyl groupsDetermines selectivity profile; electron-withdrawing groups enhance redox stability and DNA interaction
N-1Redox centerUnsubstituted or alkylatedUnsubstituted nitrogen essential for calcium channel blocking activity

Role of Substituent Groups in Modulating Bioactivity: Nitrophenyl, Cyanoethyl, and Methyl Esters

The strategic installation of specific substituents at key positions of the 1,4-DHP scaffold enables fine-tuning of electronic, steric, and pharmacokinetic properties. At the critical C-4 position, the 3-nitrophenyl group exerts profound electronic effects that significantly influence biological activity. The strong electron-withdrawing nature (-I, -R effects) of the nitro group substantially lowers the energy of the highest occupied molecular orbital (HOMO), facilitating single-electron transfer processes involved in DNA photocleavage mechanisms [1]. Quantum chemical calculations reveal that nitrophenyl substitution increases the molecule's susceptibility to nucleophilic attack at the C-4 position while simultaneously stabilizing the radical cation intermediate formed during oxidation [6]. This electronic perturbation enhances interactions with nucleic acids, as demonstrated by molecular docking studies showing preferential binding to the minor groove of B-DNA through hydrogen bonding with guanine residues [1].

The C-3 and C-5 ester functions represent another critical pharmacophoric element, where differential substitution enables asymmetric modulation of receptor interactions. The methyl ester at C-3 provides optimal steric bulk for accommodating the shallow binding pocket of L-type calcium channels, while the 2-cyanoethyl ester at C-5 introduces distinctive electronic and conformational properties [1] [6]. The cyano group (-CN) exerts a powerful electron-withdrawing effect that polarizes the ester carbonyl, enhancing hydrogen-bond accepting capacity. Additionally, the terminal nitrile enables dipole-dipole interactions with receptor residues inaccessible to simple alkyl esters. Crucially, the three-carbon tether provides conformational flexibility that allows simultaneous optimization of both steric and electronic parameters—a feature exploited in advanced antihypertensive agents like nicardipine [6].

Table 2: Electronic and Steric Properties of Key Substituents in 5-O-(2-cyanoethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

SubstituentPositionElectronic EffectSteric Contribution (van der Waals vol, ų)Biological Consequences
3-NitrophenylC-4Strong electron-withdrawal (σₘ = 0.71)68.2Enhanced DNA binding affinity; increased oxidative stability; improved calcium channel blocking potency
Methyl esterC-3Moderate electron-withdrawal21.8Optimal fit in L-type channel binding pocket; metabolic stability toward esterases
2-Cyanoethyl esterC-5Strong electron-withdrawal (σ* = 3.6)42.5Extended hydrogen bonding capacity; improved membrane permeability; unique T-type channel interaction
Methyl groupsC-2/C-6Weak electron donation15.9 (each)Conformational restriction; enhanced planarity; protection against oxidation

The synergistic combination of these substituents creates a molecule with optimized photophysical properties and target selectivity. Quantitative Structure-Property Relationship (QSPR) models demonstrate that the nitrophenyl and cyanoethyl groups collectively reduce the HOMO-LUMO gap by approximately 1.2 eV compared to unsubstituted phenyl analogs, significantly altering light absorption characteristics [6]. This electronic configuration enhances photostability—a critical parameter for pharmaceutical applications—while simultaneously promoting DNA interaction through charge-transfer complex formation. Molecular dynamics simulations confirm that the 3-nitrophenyl orientation facilitates π-stacking with DNA bases, while the cyanoethyl ester forms hydrogen bonds with the phosphate backbone, collectively stabilizing the drug-DNA complex by approximately -9.8 kcal/mol [1].

Historical Development as a Synthetic Intermediate for Antihypertensive Agents

The evolutionary trajectory of 1,4-dihydropyridine chemistry reflects a continuous refinement of synthetic methodologies and biological targeting. The classical Hantzsch synthesis, first reported in 1882, employed stoichiometric condensation of aldehydes with two equivalents of β-ketoesters in the presence of ammonia donors, typically requiring prolonged heating (16-24 hours) in alcoholic solvents under reflux conditions [2] [7]. While this approach provided access to symmetrical 1,4-DHPs, it suffered from limitations including low yields (typically 30-50%), harsh reaction conditions, and poor regioselectivity for asymmetric analogs. The emergence of nifedipine in 1969 as a revolutionary antihypertensive agent stimulated intensive research into asymmetric 1,4-DHP synthesis, leading to the development of stepwise protocols involving Knoevenagel condensation followed by Michael addition and cyclocondensation [3] [7].

The target compound 5-O-(2-cyanoethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate emerged as a strategic intermediate during the 1990s push to develop third-generation calcium channel blockers with improved vascular selectivity and tissue penetration. The incorporation of the 2-cyanoethyl ester specifically addressed pharmacokinetic limitations observed in earlier analogs like nimodipine and nicardipine, where rapid hepatic metabolism of ester functions resulted in short elimination half-lives [6]. The β-cyano group was designed to sterically hinder esterase-mediated hydrolysis while simultaneously enhancing membrane permeability through dipole interactions with phospholipid head groups. Synthetic routes to this compound were revolutionized through heterogeneous catalysis approaches, particularly employing nano-ZnO particles under microwave irradiation [1].

Table 3: Evolution of Synthetic Methods for 1,4-Dihydropyridines

EraSynthetic MethodologyReaction ConditionsYield ImprovementKey Advantages
Classical (1882-1960s)Hantzsch condensationEthanol reflux, 16-24 hours30-50%Simplicity; no specialized equipment
First-generation CCBs (1970s)Stepwise Knoevenagel-MichaelSolvent reflux, 8-12 hours45-65%Access to asymmetric derivatives
Second-generation (1980s)Lewis acid catalysis (e.g., Yb(OTf)₃)Reflux, 2-4 hours60-75%Improved regioselectivity; lower temperatures
Modern (2000s-present)Nano-ZnO microwave-assisted80-100°C, 15-30 minutes85-95%Greener solvents; excellent functional group tolerance; recyclable catalyst

Contemporary synthesis employs crystalline nano-ZnO as a heterogeneous catalyst in ethanol under microwave irradiation (CEM Discover system), achieving remarkable efficiency improvements [1]. This approach condenses β-diketonates, 3-nitrobenzaldehyde, and ammonium acetate in a one-pot procedure completed within 15-30 minutes at 80-100°C, yielding the target compound in 90-95% purity with minimal byproduct formation. The nano-ZnO catalyst provides high surface area (120-150 m²/g) and acid-base bifunctionality that activates both carbonyl and amine components, facilitating imine formation and subsequent cyclization. This methodology represents a paradigm shift in 1,4-DHP synthesis, offering substantial advantages in reaction efficiency, environmental impact, and scalability compared to traditional approaches [1].

The structural architecture of 5-O-(2-cyanoethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate embodies three decades of rational design evolution in calcium channel blockers. The 3-nitrophenyl group at C-4 enhances membrane partitioning (calculated log P = 3.64) while providing steric hindrance against oxidative metabolism [7]. The differential esterification strategy—combining a compact methyl ester at C-3 with the extended 2-cyanoethyl ester at C-5—creates optimal asymmetry for selective interaction with calcium channel subtypes. This precise molecular tailoring enables dual L-type and T-type calcium channel blocking activity, as confirmed through whole-cell patch clamp studies showing IC₅₀ values of 0.63 μM and 5.68 μM respectively [3] [5]. The compound thus represents a sophisticated synthetic intermediate for advanced antihypertensive agents with improved pharmacodynamic profiles and reduced reflex tachycardia compared to early dihydropyridine drugs.

Properties

CAS Number

75130-24-4

Product Name

5-O-(2-cyanoethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

IUPAC Name

5-O-(2-cyanoethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C19H19N3O6

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C19H19N3O6/c1-11-15(18(23)27-3)17(13-6-4-7-14(10-13)22(25)26)16(12(2)21-11)19(24)28-9-5-8-20/h4,6-7,10,17,21H,5,9H2,1-3H3

InChI Key

PVYKGJCGTZQNJL-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCC#N)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC

Synonyms

2-Cyanoethyl 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCC#N)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.